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Compound of Interest

Compound Name: 2-Chloro-3-furancarboxamide

Cat. No.: B15398146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-3-furancarboxamide is a halogenated heterocyclic compound that has emerged as

a valuable and versatile building block in organic synthesis. Its unique structural features,

comprising a furan ring substituted with both a reactive chlorine atom and a carboxamide

group, render it an attractive starting material for the construction of a diverse array of more

complex molecules. The electron-withdrawing nature of the chlorine and carboxamide groups

activates the furan ring for various chemical transformations, making it a key intermediate in the

synthesis of biologically active compounds, particularly in the field of drug discovery. This guide

provides an in-depth overview of the synthesis, properties, and key applications of 2-Chloro-3-
furancarboxamide, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Chloro-3-
furancarboxamide is essential for its effective use in synthesis. While detailed experimental

data is not extensively available in the public domain, the key properties are summarized

below.
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Property Value

Molecular Formula C₅H₄ClNO₂

Molecular Weight 145.54 g/mol

Appearance Off-white to white crystalline solid

Solubility
Soluble in most organic solvents such as

methanol, ethanol, and dimethyl sulfoxide.

Note: Experimental values for properties such as melting point, boiling point, and detailed

spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-Chloro-3-
furancarboxamide are not readily available in the cited literature. Researchers should perform

their own characterization upon synthesis.

Synthesis of 2-Chloro-3-furancarboxamide
The synthesis of 2-Chloro-3-furancarboxamide can be conceptually approached from

commercially available starting materials such as 2,3-furandicarboxylic acid or 3-furoic acid. A

general, plausible synthetic route is outlined below.

Conceptual Synthetic Workflow
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Caption: A conceptual workflow for the synthesis of 2-Chloro-3-furancarboxamide.

Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a generalized representation based on standard organic

chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Monoesterification of 2,3-Furandicarboxylic Acid To a solution of 2,3-furandicarboxylic

acid in an appropriate alcohol (e.g., methanol or ethanol), a catalytic amount of strong acid

(e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours until TLC analysis

indicates the formation of the monoester. The reaction is then cooled, and the solvent is

removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Amidation of the Intermediate Ester The purified monoester is dissolved in a suitable

solvent (e.g., dichloromethane). Thionyl chloride or oxalyl chloride is added dropwise at 0 °C to

form the acid chloride. After stirring for 2-3 hours, the excess reagent and solvent are removed

in vacuo. The resulting crude acid chloride is then dissolved in an inert solvent and treated with

an excess of aqueous ammonia or a solution of ammonia in an organic solvent at 0 °C. The
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reaction is allowed to warm to room temperature and stirred overnight. The product is

extracted, and the organic layer is washed, dried, and concentrated to yield the intermediate

amide.

Step 3: Chlorination The intermediate amide is subjected to a chlorination reaction. The specific

conditions for this step would require careful selection of a chlorinating agent (e.g., N-

chlorosuccinimide) and optimization of reaction parameters such as solvent, temperature, and

reaction time to achieve selective chlorination at the 2-position of the furan ring.

Key Reactions and Applications in Organic
Synthesis
The reactivity of 2-Chloro-3-furancarboxamide is dominated by the presence of the chlorine

atom at the 2-position, which is susceptible to displacement through various cross-coupling and

nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions
a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

2-Chloro-3-furancarboxamide can be coupled with a variety of aryl or heteroaryl boronic

acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-

heteroaryl-3-furancarboxamide derivatives. These products are often scaffolds for biologically

active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel containing 2-Chloro-3-furancarboxamide (1 equivalent) and an

arylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of toluene,

ethanol, and water or dioxane/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1

equivalents) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents) are added. The

mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100

°C for 4-12 hours. After cooling, the reaction mixture is diluted with water and extracted with an

organic solvent. The combined organic layers are washed, dried, and concentrated. The crude

product is then purified by column chromatography or recrystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15398146?utm_src=pdf-body
https://www.benchchem.com/product/b15398146?utm_src=pdf-body
https://www.benchchem.com/product/b15398146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15398146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-3-furancarboxamide

2-Aryl-3-furancarboxamide

Arylboronic Acid Pd Catalyst, Base

Click to download full resolution via product page

Caption: General scheme for the Suzuki-Miyaura coupling of 2-Chloro-3-furancarboxamide.

b) Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds. 2-Chloro-3-
furancarboxamide can be reacted with a wide range of primary or secondary amines in the

presence of a palladium catalyst, a suitable phosphine ligand, and a base to produce 2-amino-

3-furancarboxamide derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-Chloro-3-
furancarboxamide (1 equivalent), an amine (1.1-1.5 equivalents), a palladium source (e.g.,

Pd₂(dba)₃ or Pd(OAc)₂, 0.01-0.05 equivalents), a phosphine ligand (e.g., BINAP, Xantphos, or

DavePhos, 0.02-0.1 equivalents), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5

equivalents). A dry, degassed solvent such as toluene or dioxane is added. The reaction

mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-

MS). The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified

by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atom on the electron-deficient furan ring can be displaced by various

nucleophiles. For instance, reaction with phenols or alkoxides in the presence of a base can

yield 2-aryloxy- or 2-alkoxy-3-furancarboxamides.

General Experimental Protocol for Nucleophilic Aromatic Substitution:
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To a solution of 2-Chloro-3-furancarboxamide (1 equivalent) and a phenol or alcohol (1.2-2.0

equivalents) in a polar aprotic solvent such as DMF or DMSO, a strong base (e.g., NaH or

K₂CO₃, 1.5-3.0 equivalents) is added portion-wise at room temperature. The reaction mixture is

then heated to 60-100 °C and stirred for several hours. Upon completion, the reaction is

quenched with water and the product is extracted with an organic solvent. The organic phase is

washed, dried, and concentrated, followed by purification of the crude product.

Application in Drug Discovery: Synthesis of
Glucokinase Activators
A significant application of 2-Chloro-3-furancarboxamide is in the synthesis of glucokinase

(GK) activators, which are a promising class of drugs for the treatment of type 2 diabetes.

Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in

pancreatic β-cells and hepatocytes.[1][2] Activators of glucokinase enhance its activity, leading

to increased insulin secretion and hepatic glucose uptake.

The furan-3-carboxamide scaffold is a key pharmacophore in several known glucokinase

activators. The synthesis of these molecules often involves the reaction of 2-Chloro-3-
furancarboxamide with various amines or other nucleophiles to introduce the necessary

diversity for structure-activity relationship (SAR) studies.

Signaling Pathway of Glucokinase Activation in
Pancreatic β-Cells
Glucokinase activators, many of which can be synthesized using 2-Chloro-3-
furancarboxamide as a starting material, allosterically bind to glucokinase, increasing its

affinity for glucose. This enhanced activity leads to a cascade of events within the pancreatic β-

cell, ultimately resulting in insulin secretion.
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Caption: Simplified signaling pathway of glucokinase activation in pancreatic β-cells leading to

insulin secretion.

Conclusion
2-Chloro-3-furancarboxamide is a highly valuable and versatile building block in organic

synthesis with significant potential in drug discovery and development. Its ability to undergo a

variety of transformations, including palladium-catalyzed cross-coupling reactions and

nucleophilic aromatic substitutions, allows for the efficient construction of diverse and complex

molecular architectures. The application of this building block in the synthesis of glucokinase

activators highlights its importance in the development of novel therapeutics for metabolic

diseases. Further exploration of the reactivity of 2-Chloro-3-furancarboxamide is likely to

uncover new synthetic methodologies and lead to the discovery of additional biologically active

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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